molecular formula C13H9CuO B14567763 copper(1+);1-ethynyl-4-methoxynaphthalene CAS No. 61639-33-6

copper(1+);1-ethynyl-4-methoxynaphthalene

Cat. No.: B14567763
CAS No.: 61639-33-6
M. Wt: 244.75 g/mol
InChI Key: WYMWGZGOHXRCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+);1-ethynyl-4-methoxynaphthalene is a compound that combines copper in its +1 oxidation state with 1-ethynyl-4-methoxynaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);1-ethynyl-4-methoxynaphthalene typically involves the reaction of copper(I) salts with 1-ethynyl-4-methoxynaphthalene under controlled conditions. One common method is to react copper(I) chloride with 1-ethynyl-4-methoxynaphthalene in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1-ethynyl-4-methoxynaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.

    Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Copper(1+);1-ethynyl-4-methoxynaphthalene has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which copper(1+);1-ethynyl-4-methoxynaphthalene exerts its effects involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the ethynyl group can interact with biological molecules, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • Copper(1+);1-ethynyl-4-hydroxynaphthalene
  • Copper(1+);1-ethynyl-4-aminonaphthalene
  • Copper(1+);1-ethynyl-4-chloronaphthalene

Uniqueness

Copper(1+);1-ethynyl-4-methoxynaphthalene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

CAS No.

61639-33-6

Molecular Formula

C13H9CuO

Molecular Weight

244.75 g/mol

IUPAC Name

copper(1+);1-ethynyl-4-methoxynaphthalene

InChI

InChI=1S/C13H9O.Cu/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12;/h4-9H,2H3;/q-1;+1

InChI Key

WYMWGZGOHXRCPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C#[C-].[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.